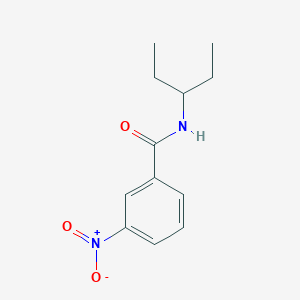

3-nitro-N-(pentan-3-yl)benzamide

Description

3-Nitro-N-(pentan-3-yl)benzamide is a benzamide derivative featuring a nitro group at the meta position of the benzene ring and a branched pentan-3-yl amine substituent. The nitro group confers strong electron-withdrawing properties, influencing electronic distribution and reactivity, while the pentan-3-yl group contributes to lipophilicity and steric effects .

Properties

IUPAC Name |

3-nitro-N-pentan-3-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-10(4-2)13-12(15)9-6-5-7-11(8-9)14(16)17/h5-8,10H,3-4H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBZUZNQUYKXBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-(pentan-3-yl)benzamide typically involves the nitration of a benzamide precursor followed by the introduction of the pentan-3-yl group. One common method is as follows:

Nitration: The benzamide precursor is nitrated using a mixture of concentrated sulfuric acid and nitric acid. This introduces the nitro group at the desired position on the benzene ring.

Alkylation: The nitrated benzamide is then reacted with pentan-3-yl bromide in the presence of a base such as potassium carbonate. This step introduces the pentan-3-yl group to the nitrogen atom of the amide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in 3-nitro-N-(pentan-3-yl)benzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where it can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 3-amino-N-(pentan-3-yl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Oxidation: Oxidized derivatives of the benzamide structure.

Scientific Research Applications

Chemistry: 3-nitro-N-(pentan-3-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with various biological targets.

Medicine: Research is ongoing to explore the potential medicinal applications of this compound. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-nitro-N-(pentan-3-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574)

- Biological Activity: ICA-105574 is a potent hERG1 potassium channel activator. Mutagenesis studies show that residues L622, F557, and Y652 are critical for its activity. The phenoxyphenyl group likely interacts with these residues via hydrophobic and π-orbital interactions .

5-Chloro-2-nitro-N-(pentan-3-yl)benzamide

- Key Differences : A chloro substituent at the ortho position versus nitro at meta.

- Impact : The chloro group is less electron-withdrawing than nitro, which could reduce the compound’s reactivity in electrophilic substitution reactions. The ortho positioning may also introduce steric hindrance .

N-(1-(N,N-Dimethylsulfamoyl)pentan-3-yl)-4-(trifluoromethyl)benzamide

- Key Differences : A trifluoromethyl group (strong electron-withdrawing) and sulfamoyl substituent.

- Impact : The sulfamoyl group enables hydrogen bonding, while the trifluoromethyl group enhances metabolic stability. These features are absent in the target compound, suggesting differences in pharmacokinetics .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Differences : A methyl group (electron-donating) replaces the nitro group, and a hydroxyl-containing substituent is present.

- Impact : The hydroxyl group enables metal coordination (N,O-bidentate directing group), making this compound suitable for C–H bond functionalization reactions. The lack of a nitro group reduces electrophilicity compared to 3-nitro-N-(pentan-3-yl)benzamide .

3-Nitro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

- Key Differences : A thiazole ring is appended to the benzamide.

- The pentan-3-yl group’s aliphatic chain may prioritize membrane permeability over specific binding .

Structural Analogues in hERG Channel Modulation

- Mechanistic Insight : The pentan-3-yl group’s branched structure may sterically hinder interactions with residues like Y652 or F557, reducing activation efficacy. Alternatively, increased lipophilicity could enhance membrane partitioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.